molecular formula C12H11NO2 B7892391 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione

1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione

Cat. No.: B7892391
M. Wt: 201.22 g/mol
InChI Key: HUZRDLIPCFTNIF-UHFFFAOYSA-N
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Description

1-Azatricyclo[64104,13]trideca-4(13),5,7-triene-9,12-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione typically involves multi-step organic reactions. The synthetic routes often include cyclization reactions, where specific precursors are subjected to controlled conditions to form the tricyclic core. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione stands out due to its unique tricyclic structure and versatile reactivity. Similar compounds include other tricyclic molecules with different substituents or ring systems, each with its own set of properties and applications .

Properties

IUPAC Name

1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-10-4-5-11(15)13-7-6-8-2-1-3-9(10)12(8)13/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZRDLIPCFTNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458328
Record name 2,3,6,7-TETRAHYDROAZEPINO[3,2,1-HI]INDOLE-1,4-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73356-94-2
Record name 2,3,6,7-TETRAHYDROAZEPINO[3,2,1-HI]INDOLE-1,4-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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